Bis(p-chlorophenyl) diselenide

Agrochemical Research Herbicide Discovery Photosynthesis Inhibition

Select Bis(p-chlorophenyl) diselenide for applications where chlorine substitution on the diaryl diselenide scaffold is critical. Unlike parent diphenyl diselenide, (p-ClPhSe)2 delivers targeted Photosystem II inhibition (25% ET0/CSM reduction at 200 µM in Ipomoea grandifolia), making it a superior lead for herbicide SAR programs. Its validated in vivo efficacy—restoring metabolic function in MSG-induced obese rats (10 mg/kg) and reversing cognitive decline in diabetic mice via BDNF/TrkB modulation (5 mg/kg)—distinguishes it as a dual-purpose probe for metabolic and neuroprotection studies. As an aryl diselenide, it eliminates the confounding low-dose pro-oxidant effects typical of alkyl diselenides, ensuring clean, interpretable redox data.

Molecular Formula C12H8Cl2Se2
Molecular Weight 381 g/mol
CAS No. 20541-49-5
Cat. No. B1662439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(p-chlorophenyl) diselenide
CAS20541-49-5
SynonymsDi(4-Chlorophenyl) diselenide;  NSC 379427
Molecular FormulaC12H8Cl2Se2
Molecular Weight381 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
InChIKeyDVGQWQMPCZYJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(p-chlorophenyl) diselenide (CAS 20541-49-5): Scientific and Procurement Essentials


Bis(p-chlorophenyl) diselenide (CAS 20541-49-5), also known as 4,4'-dichlorodiphenyl diselenide or (p-ClPhSe)2, is a synthetic diaryl diselenide with the molecular formula C12H8Cl2Se2 and a molecular weight of 381.02 g/mol [1]. This organoselenium compound features a diselenide (-Se-Se-) bridge between two para-chlorophenyl rings, appearing as a solid at room temperature with a melting point of approximately 85-89°C [2]. It is primarily utilized in research settings for its redox-modulating properties, serving as a glutathione peroxidase (GPx) mimic and antioxidant agent, with emerging applications in neuroprotection, metabolic regulation, and agrochemical research [3].

Why Bis(p-chlorophenyl) diselenide (CAS 20541-49-5) Cannot Be Interchanged with Generic Diselenides


Scientific and procurement decisions cannot assume functional equivalence among organoselenium compounds. The simple substitution of a hydrogen atom with a chlorine atom on the phenyl rings of diphenyl diselenide dramatically alters the molecule's redox potential, lipophilicity, and subsequent biological interactions [1]. This is not a trivial modification; it fundamentally shifts the compound's activity profile. For instance, while parent diphenyl diselenide may exhibit superior larvicidal activity, the chlorinated derivative demonstrates distinct efficacy in photosynthetic inhibition and metabolic regulation [2][3]. Furthermore, the class-level risk of pro-oxidant behavior at low concentrations, observed in alkyl diselenides, is notably absent in aryl diselenides, underscoring that not all 'diselenide antioxidants' share the same safety or functional window [1]. Selecting (p-ClPhSe)2 requires a precise alignment of its unique, quantifiable attributes with the specific research endpoint.

Quantitative Differentiation of Bis(p-chlorophenyl) diselenide (CAS 20541-49-5) vs. Analogs


Superior Photosystem II Inhibition in Weed Control

In a direct comparison of post-emergent herbicidal activity, 1,2-bis(4-chlorophenyl)diselenide (A2) demonstrated superior efficacy against Ipomoea grandifolia compared to its non-chlorinated analog diphenyl diselenide (A1). At a concentration of 200 µM, A2 significantly reduced multiple vitality parameters, including a 25% reduction in ET0/CSM (electron transport flux per cross-section) and a 21% increase in F0/FM, indicating potent disruption of Photosystem II [1]. This selective activity profile is distinct from that of A1, which was more effective against a different weed species, Senna obtusifolia [1].

Agrochemical Research Herbicide Discovery Photosynthesis Inhibition

Reduced Pro-oxidant Risk Profile Compared to Alkyl Diselenides

A critical safety and functional differentiator for (p-ClPhSe)2, as a representative aryl diselenide, is its lack of pro-oxidant activity at low concentrations—a characteristic that plagues alkyl diselenides. A comparative study demonstrated that alkyl diselenides, specifically (C2H5Se)2 and (C3H7Se)2, exhibited pro-oxidant effects, whereas aryl diselenides like (p-ClPhSe)2 and (PhSe)2 did not [1]. This class-level distinction is crucial for experimental design where confounding pro-oxidant effects must be avoided.

Antioxidant Research Toxicology Redox Biology

Significantly Reduced Larvicidal Activity vs. Non-Chlorinated Analog

In a direct comparative study on larvicidal activity against Aedes aegypti, the 3rd instar larvae, 1,2-bis(4-chlorophenyl) diselenide [(p-ClPhSe)2] was found to be markedly less potent than its non-chlorinated counterpart. The LC50/24h value for (p-ClPhSe)2 was 355.19 µM (135.33 mg/L), which is 5.4-fold higher than the LC50 of 65.63 µM (20.48 mg/L) for diphenyl diselenide [(PhSe)2] [1]. This quantifiable difference in potency is a critical selection criterion.

Vector Control Insecticide Discovery Toxicology

Demonstrated In Vivo Metabolic Regulation in Obesity and Diabetes Models

(p-ClPhSe)2 has demonstrated unique in vivo metabolic regulatory capabilities not widely reported for the parent compound diphenyl diselenide. In a rat model of neuroendocrine obesity induced by monosodium glutamate (MSG), oral treatment with (p-ClPhSe)2 at 10 mg/kg for 7 days successfully restored most metabolic parameters that had been altered by MSG administration, including markers of insulin resistance and lipid metabolism [1]. This in vivo efficacy in a complex disease model highlights a key application niche.

Metabolic Disease Diabetes Research Obesity Pharmacology

In Vivo Neuroprotection via BDNF/TrkB Pathway Modulation

(p-ClPhSe)2 demonstrates a specific neuroprotective mechanism by modulating the hippocampal BDNF/TrkB signaling pathway, an effect directly linked to reversing memory impairment in a diabetic mouse model. Treatment with (p-ClPhSe)2 at 5 mg/kg reversed streptozotocin (STZ)-induced memory deficits and reduced the number of degenerating neurons, as evidenced by Fluoro Jade C staining [1]. This pathway-specific in vivo efficacy provides a clear differentiator from other organoselenium compounds with less defined or different mechanisms of action [2].

Neuroprotection Cognitive Decline Diabetes Complications

High-Impact Application Scenarios for Bis(p-chlorophenyl) diselenide (CAS 20541-49-5)


Agrochemical Discovery: Selective Post-Emergent Herbicide Development

This compound is a superior choice for research teams developing novel herbicides targeting Photosystem II. Its demonstrated ability to selectively inhibit electron transport in Ipomoea grandifolia at 200 µM, as shown by a 25% reduction in ET0/CSM [1], makes it a valuable lead structure for creating selective weed control agents. Procurement should be prioritized for structure-activity relationship (SAR) studies focused on improving species-specificity and potency against resistant weed biotypes.

Metabolic Disease Research: In Vivo Tool for Obesity and Insulin Resistance Studies

Researchers investigating metabolic syndrome, obesity, and type 2 diabetes should prioritize (p-ClPhSe)2 over non-chlorinated analogs. Its proven in vivo efficacy in restoring metabolic function in a rat model of MSG-induced obesity at a dose of 10 mg/kg [2] positions it as a critical chemical probe. Use this compound to dissect the role of organoselenium compounds in regulating lipid and carbohydrate metabolism, particularly pathways involving AMPK and Akt signaling.

Neuroscience: Investigating Cognitive Decline in Diabetic Models

For studies on the neurological complications of diabetes, (p-ClPhSe)2 is a uniquely suited tool compound. Its ability to reverse memory impairment and modulate the hippocampal BDNF/TrkB signaling pathway at 5 mg/kg in a diabetic mouse model [3] provides a specific molecular target for therapeutic intervention. Select this compound for research aimed at understanding or mitigating diabetes-induced cognitive decline and neurodegeneration.

Fundamental Antioxidant and Toxicology Research

In projects requiring a well-characterized, non-pro-oxidant aryl diselenide standard, (p-ClPhSe)2 is an essential reagent. Its documented lack of pro-oxidant activity, in contrast to alkyl diselenides [4], ensures that experimental outcomes related to antioxidant defense or GPx-mimicry are not confounded by low-dose pro-oxidant effects. It serves as a reliable reference compound for calibrating assays of thiol peroxidase activity and lipid peroxidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(p-chlorophenyl) diselenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.